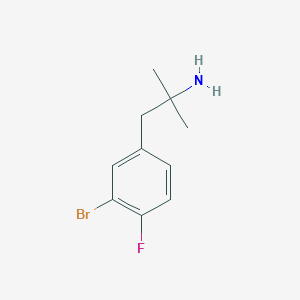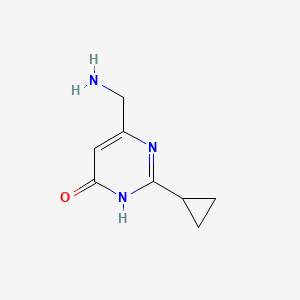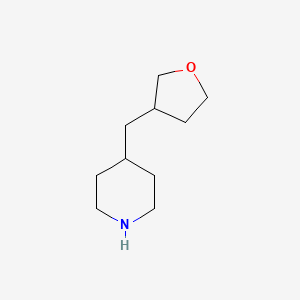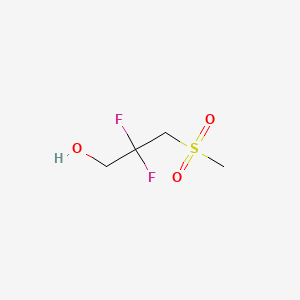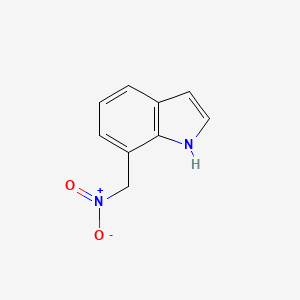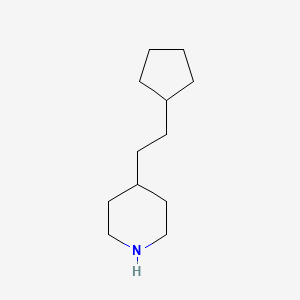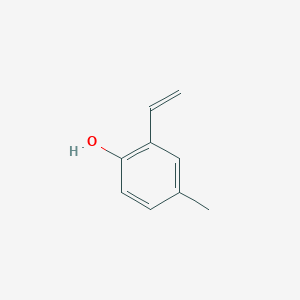
2-Ethenyl-4-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethenyl-4-methylphenol, also known as 4-methyl-2-vinylphenol, is an organic compound with the molecular formula C9H10O. It is a derivative of phenol, where the hydrogen atom at the para position relative to the hydroxyl group is replaced by a vinyl group, and the hydrogen atom at the ortho position is replaced by a methyl group. This compound is known for its aromatic properties and is used in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Ethenyl-4-methylphenol can be synthesized through several methods:
Friedel-Crafts Alkylation: This method involves the alkylation of phenol with ethylene and methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Grignard Reaction: Another method involves the reaction of 4-methylphenol with vinyl magnesium bromide (a Grignard reagent) to form the desired product.
Heck Reaction: This palladium-catalyzed coupling reaction between 4-methylphenol and vinyl halides can also be used to synthesize this compound.
Industrial Production Methods
Industrial production of this compound typically involves the Friedel-Crafts alkylation method due to its efficiency and cost-effectiveness. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethenyl-4-methylphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Electrophilic Aromatic Substitution: The presence of the hydroxyl group activates the aromatic ring, making it susceptible to electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly used.
Major Products
Oxidation: Quinones
Reduction: Alcohols
Electrophilic Aromatic Substitution: Nitro, sulfonyl, and halogenated derivatives
Wissenschaftliche Forschungsanwendungen
2-Ethenyl-4-methylphenol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of resins, adhesives, and coatings due to its reactive vinyl group.
Wirkmechanismus
The mechanism of action of 2-Ethenyl-4-methylphenol involves its interaction with various molecular targets and pathways:
Electrophilic Aromatic Substitution: The hydroxyl group activates the aromatic ring, making it more reactive towards electrophiles.
Oxidation and Reduction: The compound can undergo redox reactions, which are crucial in various biochemical processes.
Polymerization: The vinyl group allows for polymerization reactions, leading to the formation of complex polymeric structures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxy-4-vinylphenol: Similar in structure but with a methoxy group instead of a hydroxyl group.
2-Ethyl-4-methylphenol: Similar but with an ethyl group instead of a vinyl group.
4-Methylphenol (p-Cresol): Lacks the vinyl group but shares the methyl and hydroxyl groups.
Eigenschaften
Molekularformel |
C9H10O |
|---|---|
Molekulargewicht |
134.17 g/mol |
IUPAC-Name |
2-ethenyl-4-methylphenol |
InChI |
InChI=1S/C9H10O/c1-3-8-6-7(2)4-5-9(8)10/h3-6,10H,1H2,2H3 |
InChI-Schlüssel |
ZOCZQLJDCXDSEI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



